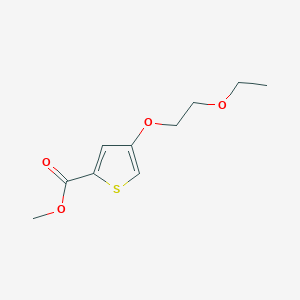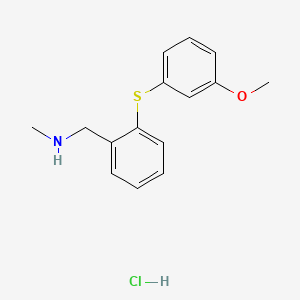
2-Oxo-cycloheptanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-cycloheptanecarboxylic acid is an organic compound with the molecular formula C8H12O3. It is a cyclic keto acid, characterized by a seven-membered ring structure with a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-cycloheptanecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. Another method includes the carboxylation of cycloheptanone using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of cycloheptanone. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, forming 2-hydroxy-cycloheptanecarboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 2-Hydroxy-cycloheptanecarboxylic acid.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2-Oxo-cycloheptanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-cycloheptanecarboxylic acid involves its interaction with various molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in acid-base reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar in structure but with a five-membered ring.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Similar in structure but with a six-membered ring.
Uniqueness
2-Oxo-cycloheptanecarboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
33371-95-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-oxocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6(7)8(10)11/h6H,1-5H2,(H,10,11) |
InChI Key |
KIDTZYFTFHWCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)






![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)





